ISO-Fludelone -

ISO-Fludelone

Catalog Number: EVT-1492197
CAS Number:
Molecular Formula: C27H36F3NO6
Molecular Weight: 527.57305
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. Iso-fludelone binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, iso-fludelone exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

ISO-Fludelone, also known as 17-iso-oxazole-26-F3-9,10-dehydro-12,13-desoxy-epothilone B, is a third-generation analogue of epothilone B. This synthetic compound is designed primarily to stabilize microtubules, which are crucial components of the cellular cytoskeleton. Its potential therapeutic applications are particularly focused on cancer treatment due to its anti-mitotic and antineoplastic activities. Currently, ISO-Fludelone is undergoing clinical trials, highlighting its promise as a novel anticancer agent.

Source and Classification

ISO-Fludelone is synthesized through a diverted total synthesis approach, which allows researchers to explore various pharmacological properties and optimize the compound for better efficacy. It belongs to the class of microtubule-stabilizing agents, akin to other compounds like paclitaxel and epothilones. The compound's development reflects ongoing research into improving the pharmacological profiles of existing cancer therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of ISO-Fludelone involves several intricate steps that utilize organic chemistry techniques. Key methods include:

  • Formation of Lactone Rings: A characteristic feature of macrolides, lactone rings are formed during the synthesis process.
  • Reaction Conditions: The synthesis typically requires specific catalysts and reagents to ensure proper stereochemistry and functional group placement. Conditions may include controlled temperatures and the use of organic solvents.

The industrial production methods for ISO-Fludelone are still in development, focusing on scalability to facilitate large-scale production once clinical approval is obtained.

Molecular Structure Analysis

ISO-Fludelone has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C27H39NO6C_{27}H_{39}NO_{6}, and its structure includes:

  • InChI Key: JAYGOFBXDFAXBW-CYEKYUJNSA-N
  • SMILES Notation: CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C

These structural features are essential for its interaction with tubulin and subsequent biological effects.

Chemical Reactions Analysis

Reactions and Technical Details

ISO-Fludelone undergoes various chemical reactions that modify its structure and potential biological activity:

  • Oxidation: This reaction introduces oxygen or removes hydrogen, often using oxidizing agents like potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: This reaction replaces one functional group with another, enhancing solubility or stability.

These reactions can yield derivatives with modified chemical structures that may exhibit enhanced biological activities .

Mechanism of Action

ISO-Fludelone exerts its anticancer effects primarily through its interaction with tubulin. The mechanism includes:

  1. Binding to Tubulin: ISO-Fludelone binds to tubulin, promoting microtubule polymerization.
  2. Stabilization of Microtubules: This binding stabilizes microtubules against depolymerization.
  3. Inhibition of Cell Division: The stabilization leads to inhibition of cell division and induces G2/M cell cycle arrest.
  4. Induction of Apoptosis: The compound triggers programmed cell death in cancer cells.

These actions contribute to its effectiveness as an anticancer agent, particularly in drug-resistant cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

ISO-Fludelone appears as a solid powder and has specific solubility characteristics that are essential for its bioavailability in therapeutic applications.

Chemical Properties

The compound's chemical properties include:

  • Molecular Weight: Approximately 453.6 g/mol
  • Stability: ISO-Fludelone's stability under various conditions is critical for its effectiveness in clinical settings.

Understanding these properties aids in optimizing formulations for clinical use.

Applications

ISO-Fludelone has several scientific applications:

  • Chemistry: Used as a model compound for studying epothilones' synthesis and reactivity.
  • Biology: Investigated for its role in microtubule stabilization and effects on cell division mechanisms.
  • Medicine: Currently being studied for potential use in treating solid tumors, particularly in clinical trials aimed at evaluating its safety and efficacy.

The ongoing research into ISO-Fludelone underscores its potential as a valuable tool in developing new therapeutic strategies against cancer .

Chemical Characterization of ISO-Fludelone

Structural Comparison to Epothilone B and Third-Generation Analogues

Compared to natural epothilone B, ISO-Fludelone exhibits enhanced pharmacological properties due to targeted substitutions:

  • C13 Trifluoromethyl Group: Replaces the methyl group in epothilone B, introducing electron-withdrawing effects that stabilize the lactone ring against hydrolysis.
  • Isoxazole Ethenyl Side Chain: Substitutes the heterocyclic thiazole, improving water solubility and reducing P-glycoprotein (P-gp)-mediated efflux [1] [3].

Table 1: Structural Evolution from Epothilone B to ISO-Fludelone

FeatureEpothilone BSecond-Gen AnaloguesISO-Fludelone
C13 SubstituentMethylHalogen/alkylTrifluoromethyl
Heterocyclic Side ChainThiazoleModified thiazolesIsoxazole
P-gp SubstrateYesVariableNo
Water SolubilityLowModerateHigh

These modifications position ISO-Fludelone as a superior microtubule-stabilizing agent with reduced susceptibility to multidrug resistance (MDR) mechanisms [3] [5].

Role of Isoxazole and Trifluoromethyl Moieties in Stability and Solubility

  • Isoxazole Moiety: The 5-methyl-3-isoxazolyl group enhances metabolic stability by resisting cytochrome P450 oxidation. This moiety increases polarity, contributing to a 3.5-fold improvement in aqueous solubility compared to earlier epothilones [3].
  • Trifluoromethyl Group: The -CF₃ group at C13 lowers the compound’s log P (partition coefficient) while providing steric and electronic stabilization to the α,β-unsaturated lactone. This reduces decomposition rates in physiological environments and extends plasma half-life [1] [5].

Synthetic Pathways and Scalability

Diverted Total Synthesis Approaches for Pharmacological Optimization

ISO-Fludelone’s synthesis employs a diverted total synthesis (DTS) strategy, optimizing intermediates for maximal bioactivity:

  • Macrolactonization: A Yamaguchi esterification assembles the core macrolactone, with stereocenters established via asymmetric aldol reactions.
  • Side-Chain Introduction: The isoxazole side chain is appended via Stille coupling or Wittig olefination, ensuring (E)-configuration at C16-C17 [1] [3].
  • Late-Stage Functionalization: The trifluoromethyl group is incorporated using Umemoto’s reagent (trifluoromethylating agent) at C13, requiring anhydrous conditions to preserve stereochemistry [3].

DTS enables modular modifications: Replacing the thiazole with isoxazole reduced synthetic steps by 20% while increasing yield from chiral pool precursors [3].

Industrial Production Challenges and Catalytic Process Refinement

Scaling ISO-Fludelone synthesis faces significant hurdles:

  • Catalytic Asymmetry Transfer: Key chiral intermediates (e.g., C7 and C8 hydroxy groups) require heterogeneous catalysts like Pd/C or PtO₂ for enantioselective hydrogenation. Catalyst deactivation via pore fouling or sintering reduces yields beyond lab scale [8].
  • Trifluoromethylation Efficiency: Industrial CF₃ incorporation suffers from low atom economy (<45%). Recent advances use continuous-flow microreactors to enhance gas-liquid mass transfer, improving yields to 78% [8].
  • Purification Complexity: Removal of trace metal catalysts (e.g., Pd residues) demands costly chromatography. Membrane nanofiltration techniques now achieve >99.9% purity with reduced solvent waste [8].

Custom synthesis currently requires 2–4 months for gram-scale quantities, with costs exceeding $2,375/100mg due to catalytic and purification bottlenecks [1] [2].

Physicochemical Properties

Solubility, Reactivity, and Stability Under Varied Conditions

ISO-Fludelone’s properties stem directly from its engineered structure:

Table 2: Key Physicochemical Properties of ISO-Fludelone

PropertyValueAnalytical MethodSignificance
SolubilityDMSO: >50 mg/mL; Water: <0.1 µg/mLHPLC-UV (280 nm)Requires DMSO stock solutions for in vitro studies
Thermal StabilityDecomposition >150°CDSCStable at room temperature
Solution Stabilityt₉₀ (DMSO, 4°C): >5 yearsLC-MS/MS (0.1 ng/mL LLOQ)Long-term storage feasible in anhydrous DMSO
PhotostabilityDegrades under UV lightForced degradation studiesRequires dark storage at -20°C
  • Solubility Profile: The isoxazole and trifluoromethyl groups confer amphiphilicity, enabling solubility in polar aprotic solvents (DMSO, acetone) but not water or alcohols. This necessitates formulation in cremophor-free nanoemulsions for in vivo delivery [1] [3].
  • Reactivity Concerns: The α,β-unsaturated lactone undergoes Michael addition with nucleophiles (e.g., glutathione). Storage at pH 6–8 and -20°C minimizes degradation [1].
  • Analytical Characterization: Quantification uses LC-MS/MS with electrospray ionization (ESI+), monitoring m/z 528→510 transition. Extraction from plasma employs methyl tert-butyl ether (MTBE), achieving 0.1 ng/mL sensitivity—critical for low-dose pharmacokinetics [3].
  • Solid-State Stability: X-ray diffraction confirms crystalline morphology. No polymorphic transitions occur between -20°C and 25°C, supporting long-term storage as a solid [1].

Properties

Product Name

ISO-Fludelone

IUPAC Name

(4S,7R,8S,9S,10Z,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione

Molecular Formula

C27H36F3NO6

Molecular Weight

527.57305

InChI

InChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1

SMILES

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C

Synonyms

IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B;(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.